molecular formula C22H23ClN4O2 B2552692 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 1286728-26-4

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2552692
CAS No.: 1286728-26-4
M. Wt: 410.9
InChI Key: HNZNTBDMBMYQET-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are known for their significant biological activities, including antileishmanial and antimalarial effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with morpholine to introduce the morpholino group. The final step involves the acylation of the pyrazole derivative with N-methyl-N-phenylacetamide under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells or pathogens . Additionally, the presence of the morpholino group enhances its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide stands out due to its unique combination of functional groups, which contribute to its diverse pharmacological properties. The presence of the morpholino group, in particular, enhances its ability to interact with biological targets and improves its pharmacokinetic properties .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-25(19-5-3-2-4-6-19)21(28)16-27-15-20(17-7-9-18(23)10-8-17)22(24-27)26-11-13-29-14-12-26/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZNTBDMBMYQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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